![molecular formula C19H21N3O3 B11033729 3,4-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11033729.png)
3,4-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジメトキシ-N-[2-(1-メチル-1H-ベンゾイミダゾール-2-イル)エチル]ベンザミドは、ベンゾイミダゾールファミリーに属する化合物です。ベンゾイミダゾールは、その多様な生物活性で知られており、医薬品、農業、材料科学など、さまざまな分野で使用されています。
製法
合成経路と反応条件
3,4-ジメトキシ-N-[2-(1-メチル-1H-ベンゾイミダゾール-2-イル)エチル]ベンザミドの合成は、通常、以下の手順が含まれます。
ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を酸性条件下で縮合させることで達成できます。
アルキル化: 次に、ベンゾイミダゾールコアは、適切なアルキルハライドを使用してアルキル化され、1-メチル基が導入されます。
3,4-ジメトキシベンゾイルクロリドとのカップリング: 最終段階では、アルキル化されたベンゾイミダゾールを、トリエチルアミンなどの塩基の存在下で、3,4-ジメトキシベンゾイルクロリドとカップリングします。
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、および高速液体クロマトグラフィー (HPLC) などの高度な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
3,4-ジメトキシ-N-[2-(1-メチル-1H-ベンゾイミダゾール-2-イル)エチル]ベンザミドは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: メトキシ基は酸化されて、対応するキノンを形成できます。
還元: ベンゾイミダゾール環は、水素化条件下で還元できます。
置換: メトキシ基は、適切な条件下で他の求核剤と置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性媒体中で使用します。
還元: 水素ガス下で、パラジウム炭素 (Pd/C) などの触媒を使用します。
置換: 水素化ナトリウムなどの塩基の存在下で、チオールやアミンなどの求核剤を使用します。
主要な生成物
酸化: キノンおよびその他の酸化された誘導体。
還元: 還元されたベンゾイミダゾール誘導体。
置換: さまざまな官能基を持つ置換ベンゾイミダゾール誘導体。
科学研究への応用
3,4-ジメトキシ-N-[2-(1-メチル-1H-ベンゾイミダゾール-2-イル)エチル]ベンザミドには、いくつかの科学研究への応用があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Benzodiazole Group: The benzodiazole moiety can be introduced via a coupling reaction using a suitable benzodiazole derivative and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include:
Bulk Synthesis of Intermediates: Producing large quantities of the benzamide and benzodiazole intermediates.
Automated Coupling Reactions: Using automated systems to perform the coupling reactions under optimal conditions.
Purification and Quality Control: Employing techniques such as chromatography and spectroscopy to purify the final product and ensure its quality.
化学反応の分析
Types of Reactions
3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Pharmacology: Studying its interactions with biological targets to understand its mechanism of action.
Material Science: Exploring its properties for use in advanced materials such as organic semiconductors.
Biology: Investigating its effects on cellular processes and pathways.
作用機序
3,4-ジメトキシ-N-[2-(1-メチル-1H-ベンゾイミダゾール-2-イル)エチル]ベンザミドの作用機序には、電子ドナーとしての役割が含まれます。 この特性により、有機エレクトロニクスにおける n 型ドーパントとして効果的となり、組み込まれた材料の導電率を高めます . 医薬品用途では、ベンゾイミダゾールコアは、酵素や受容体を含むさまざまな生物学的標的に相互作用し、その多様な生物活性を引き出します .
類似化合物との比較
類似化合物
ベンゾイミダゾール: 広範囲の生物活性を持つ母化合物。
2-メチルベンゾイミダゾール: 安定性と生物活性が向上した誘導体。
4,5-ジメチルベンゾイミダゾール: ビタミン B12 合成で使用されていることが知られています。
独自性
3,4-ジメトキシ-N-[2-(1-メチル-1H-ベンゾイミダゾール-2-イル)エチル]ベンザミドは、3,4-ジメトキシベンゾイル基の存在によりユニークです。この基は、有機エレクトロニクスでの用途に適した特定の電子特性を付与します。 さらに、1-メチル基は、他のベンゾイミダゾール誘導体と比較して、安定性と生物活性を高めます .
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-22-15-7-5-4-6-14(15)21-18(22)10-11-20-19(23)13-8-9-16(24-2)17(12-13)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
InChIキー |
CTFZHRRAKNKDIG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


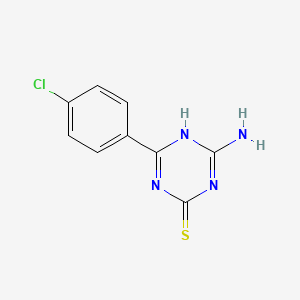
![N-[3-(3-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11033652.png)
![8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11033665.png)
![2-Methoxy-4-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B11033669.png)
![1-[7-Amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11033672.png)
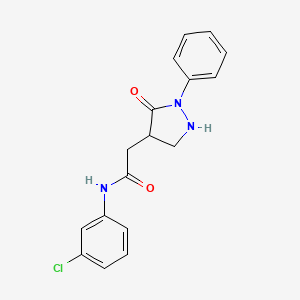
amino}-2-oxoethyl)benzamide](/img/structure/B11033686.png)

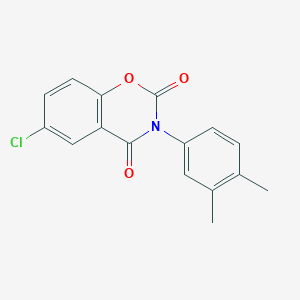
![methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11033695.png)
![dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino [1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine](/img/structure/B11033696.png)
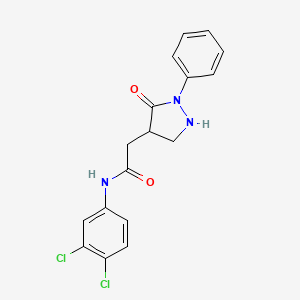
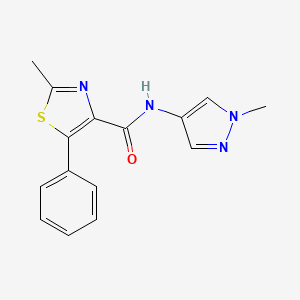
![Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033721.png)
